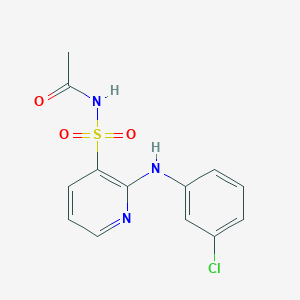
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide, also known as NCX-4016, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as nitro-NSAIDs, which are nonsteroidal anti-inflammatory drugs that contain a nitro group in their chemical structure. NCX-4016 has been shown to possess anti-inflammatory, anti-thrombotic, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
作用机制
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide inhibits COX activity by covalently modifying a specific amino acid residue in the enzyme's active site. This modification results in the irreversible inhibition of COX activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the regulation of inflammation. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also inhibits platelet aggregation and reduces the formation of blood clots, which can lead to thrombosis. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
实验室实验的优点和局限性
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It also possesses multiple pharmacological effects, making it a versatile tool for studying various biological processes. However, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has some limitations for lab experiments. It is a reactive compound that can covalently modify proteins, which can lead to non-specific effects. In addition, its irreversible inhibition of COX activity can result in the accumulation of arachidonic acid, which can have unintended effects on cellular processes.
未来方向
There are several future directions for the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. One potential direction is the development of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide analogs with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the molecular mechanisms underlying N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide's anti-cancer properties, which could lead to the development of novel cancer therapies. Additionally, the use of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide in combination with other drugs could enhance its therapeutic potential for various diseases. Overall, the study of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has the potential to lead to the development of new treatments for a wide range of diseases.
合成方法
The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of sodium ethoxide to yield N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide. The synthesis of N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide also possesses anti-thrombotic properties by inhibiting platelet aggregation and reducing the formation of blood clots. In addition, N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
属性
CAS 编号 |
55841-78-6 |
|---|---|
产品名称 |
N-acetyl-2-(3-chloroanilino)-3-pyridinesulfonamide |
分子式 |
C13H12ClN3O3S |
分子量 |
325.77 g/mol |
IUPAC 名称 |
N-[2-(3-chloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-6-3-7-15-13(12)16-11-5-2-4-10(14)8-11/h2-8H,1H3,(H,15,16)(H,17,18) |
InChI 键 |
XLMPEARVHNAVTG-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate](/img/structure/B215312.png)
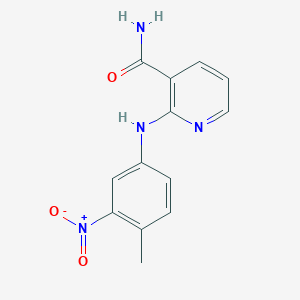
![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)
![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)
![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)
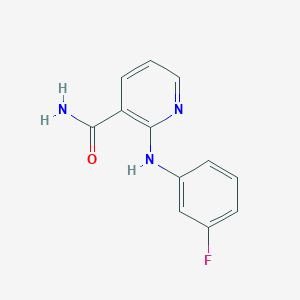
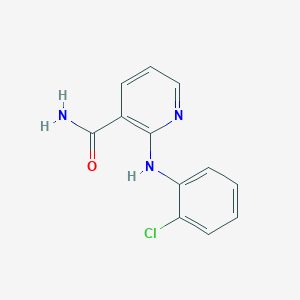
![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)
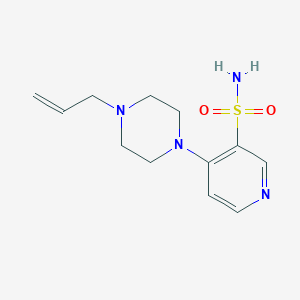
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)